

# 1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS number and registry information

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Cat. No.: B1315819

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## An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,3,4-tetrahydroquinoline-6-carbonitrile**, including its chemical identity, registry information, and key safety data. Due to the limited availability of detailed experimental and biological data for this specific compound, this guide also incorporates representative information from the broader class of tetrahydroquinolines to provide a functional context for researchers.

## Core Registry Information

**1,2,3,4-Tetrahydroquinoline-6-carbonitrile** is a heterocyclic organic compound. It is recognized by the following identifiers:

Identifier	Value
CAS Number	50741-36-1[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>
Molecular Weight	158.2 g/mol [1]

## Physicochemical and Safety Data

While a detailed experimental characterization of **1,2,3,4-tetrahydroquinoline-6-carbonitrile** is not widely published, safety data sheets (SDS) provide crucial information for handling and storage.

Property	Information
Appearance	Light yellow to yellow solid[1]
Storage	Store at 2-8°C[1]
Hazards	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautions	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

This data is a summary of common GHS hazard statements and precautionary measures. Always refer to the specific Safety Data Sheet (SDS) for complete and detailed safety information.

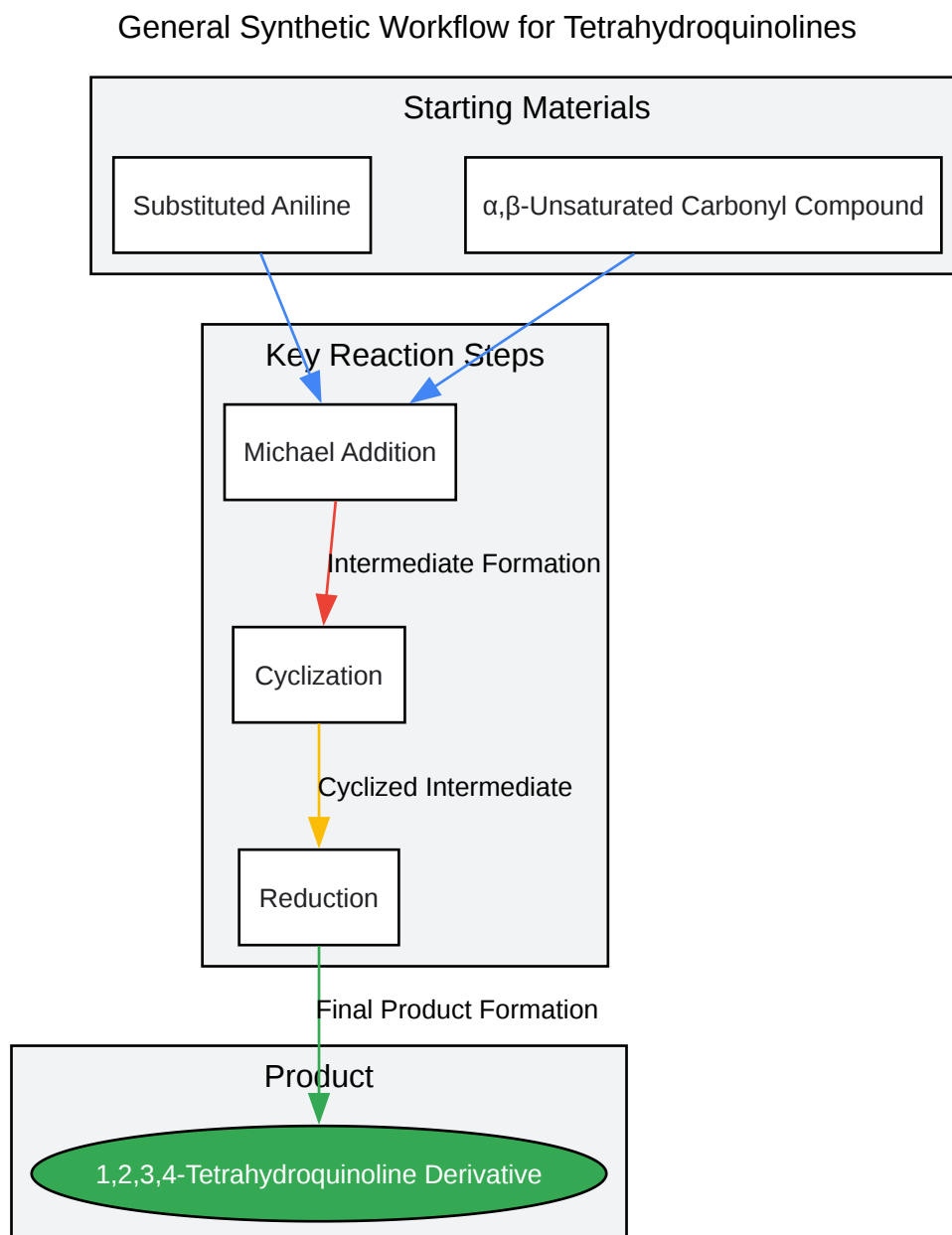
## Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **1,2,3,4-tetrahydroquinoline-6-carbonitrile** are not readily available in the public domain. However, the synthesis of the parent scaffold, 1,2,3,4-tetrahydroquinoline, and its derivatives is well-documented. The following represents a general, illustrative workflow for the synthesis of tetrahydroquinolines, which could be adapted for the synthesis of the 6-carbonitrile derivative.

## Representative Synthetic Workflow: Reductive Cyclization

A common strategy for synthesizing the tetrahydroquinoline core involves the reductive cyclization of a suitable precursor, such as a substituted nitro- or cyano-cinnamic acid

derivative.



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Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

#### Methodology:

- **Michael Addition:** A substituted aniline is reacted with an  $\alpha,\beta$ -unsaturated carbonyl compound. The specific substituent on the aniline (e.g., a cyano group at the para position) would determine the final substitution pattern of the tetrahydroquinoline.
- **Cyclization:** The intermediate formed undergoes an intramolecular cyclization. This step is often acid-catalyzed.
- **Reduction:** The resulting dihydroquinoline intermediate is then reduced to the final 1,2,3,4-tetrahydroquinoline. Common reducing agents include sodium borohydride or catalytic hydrogenation.

Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions would need to be optimized for the synthesis of **1,2,3,4-tetrahydroquinoline-6-carbonitrile**.

## Biological and Pharmacological Context

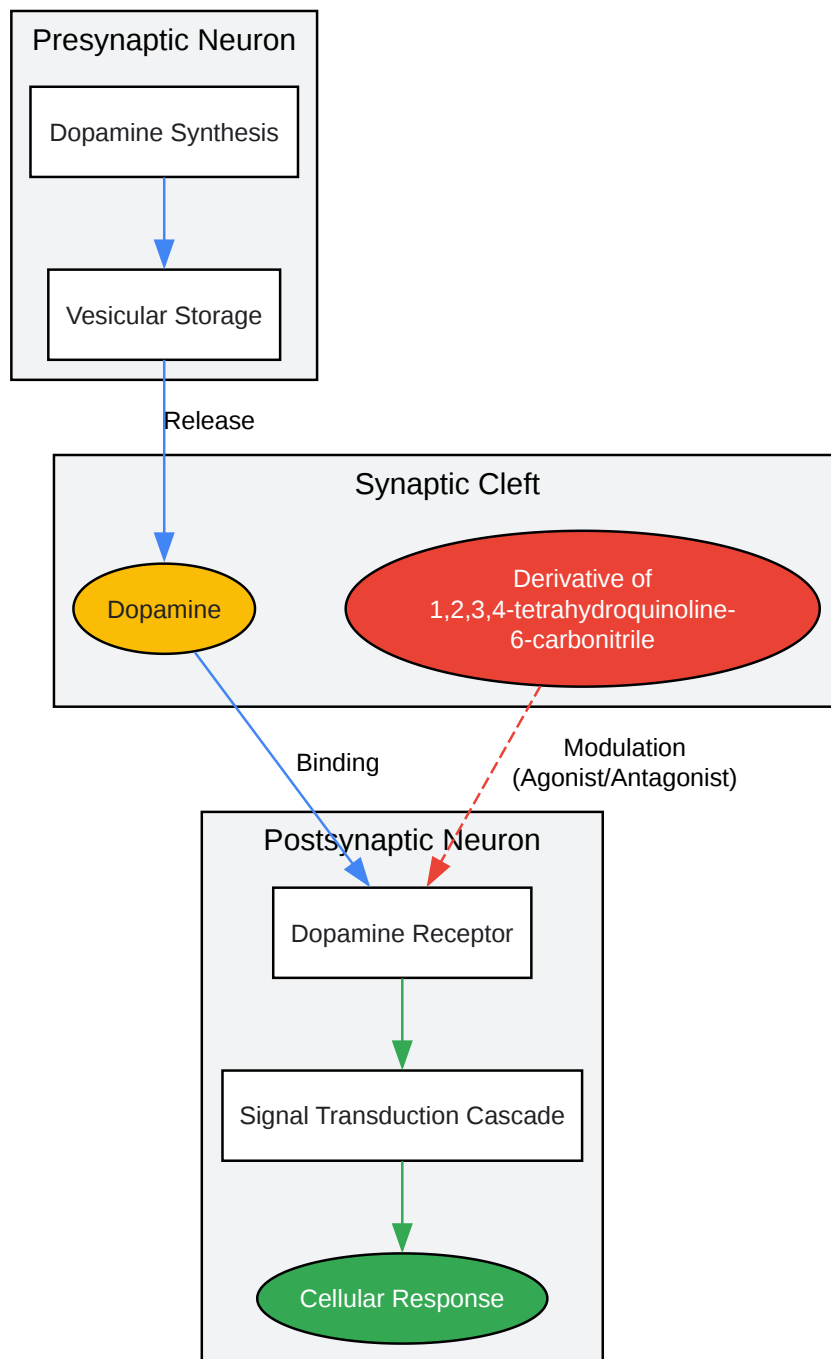
While specific biological activities for **1,2,3,4-tetrahydroquinoline-6-carbonitrile** are not extensively reported, the tetrahydroquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this class have shown a wide range of activities.

This compound serves as a key intermediate in the production of various drugs, particularly those targeting the central nervous system. Its structure is valuable in developing compounds with potential antidepressant and antipsychotic properties. Additionally, it is utilized in organic synthesis to create complex molecules for research and development in medicinal chemistry. The nitrile group offers versatility for further chemical modifications, making it a crucial building block in drug discovery.<sup>[2]</sup>

## Potential Signaling Pathway Involvement

Given the prevalence of tetrahydroquinoline derivatives in neuropharmacology, a hypothetical signaling pathway that could be modulated by a derivative of **1,2,3,4-tetrahydroquinoline-6-carbonitrile** is the dopaminergic signaling pathway.

## Hypothetical Modulation of a Dopaminergic Synapse



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Caption: Hypothetical interaction with a dopaminergic signaling pathway.

Disclaimer: The information presented in the "Synthesis and Experimental Protocols" and "Biological and Pharmacological Context" sections is based on the general properties of the tetrahydroquinoline class of compounds and is for illustrative purposes only. Specific experimental details and the actual biological activity of **1,2,3,4-tetrahydroquinoline-6-carbonitrile** may vary. Researchers should consult peer-reviewed literature for specific applications and protocols.

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## References

- 1. 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub> | CID 10241065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline-6-carbonitrile [myskinrecipes.com]
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